(6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid
Description
(6-Methoxy-6-pentyl-1,2-dioxan-3-yl)acetic acid (compound 299) is a cyclic peroxide-containing acetic acid derivative. It is synthesized via enzymatic hydrolysis of methyl 2-(6-methoxy-6-pentyl-1,2-dioxan-3-yl)acetate (298) to avoid peroxide ring degradation, which occurs under alkaline conditions . This compound is structurally characterized by a 1,2-dioxane ring substituted with a methoxy and pentyl group at the 6-position, coupled with an acetic acid side chain at the 3-position. Its synthesis highlights the sensitivity of cyclic peroxides to harsh conditions, necessitating enzymatic methods for stability .
Properties
CAS No. |
644989-65-1 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(6-methoxy-6-pentyldioxan-3-yl)acetic acid |
InChI |
InChI=1S/C12H22O5/c1-3-4-5-7-12(15-2)8-6-10(16-17-12)9-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
FMBJHARNHJNVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(OO1)CC(=O)O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
(6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: The methoxy and pentyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Due to its structural properties, (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid may serve as a lead compound in developing new pharmaceuticals. Research indicates that modifications in the dioxane structure can significantly influence biological activity and interactions with biological targets. For instance, studies have shown that similar compounds exhibit promising pharmacological effects, suggesting that this compound could be explored for therapeutic applications in treating diseases related to enzyme deficiencies or metabolic disorders.
Case Study: Interaction Studies
Research focusing on the interaction of this compound with various receptors and enzymes is crucial for understanding its pharmacological potential. For example, compounds structurally similar to (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid have been investigated for their roles in inhibiting specific enzyme activities related to lysosomal storage diseases .
Organic Synthesis
Synthesis Methods
The synthesis of (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid can be achieved through several methods, including enzymatic hydrolysis from its ester derivatives . This versatility in synthesis is beneficial for producing the compound at scale for research and industrial applications.
Applications in Organic Chemistry
In organic synthesis, this compound can act as an intermediate in the preparation of other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthesizing more complex organic compounds.
Future Research Directions
Future studies should focus on:
- Pharmacokinetics and Metabolism : Investigating how (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid is metabolized in biological systems will provide insights into its therapeutic viability.
- Biological Activity : Further exploration of its interactions with specific biological targets could unveil potential therapeutic applications.
- Synthesis Optimization : Developing more efficient synthesis routes will enhance accessibility for research purposes.
Mechanism of Action
Comparison with Similar Compounds
Other 1,2-Dioxane Acetic Acid Derivatives
Several 1,2-dioxane-based acetic acid derivatives have been isolated or synthesized, differing in substituents and biological relevance:
Structural Insights :
Aromatic Acetic Acid Derivatives
Compounds with aromatic cores and acetic acid side chains differ significantly in reactivity and applications:
Comparison :
- Aromatic vs.
Diuretic Benzisoxazole Acetic Acid Derivatives
[(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids (e.g., 13ff ) are pharmacologically active diuretics:
| Compound Name | Substituents | Activity |
|---|---|---|
| [(7-Bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy]acetic acid (13ff ) | 7-bromo, 3-(2-fluorophenyl) | Moderate uricosuric activity in chimpanzees |
Functional Contrast :
- Benzisoxazole Core: The 1,2-benzisoxazole moiety in 13ff confers diuretic activity through specific interactions with renal transporters, unlike the non-pharmacologically characterized 1,2-dioxane in 299 .
- Substituent Effects : Halogenation (bromine) and fluorophenyl groups enhance diuretic potency in benzisoxazoles, whereas the pentyl-methoxy groups in 299 may prioritize metabolic stability.
Biological Activity
(6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimalarial, antihelminthic, and antitumor properties, as well as its mechanism of action and structure-activity relationships (SAR).
- Molecular Formula : C12H22O5
- Molecular Weight : 246.30 g/mol
Antimalarial Activity
Research indicates that compounds containing the dioxane moiety exhibit significant antimalarial properties. The mechanism involves the diffusion of peroxides into Plasmodium-infected erythrocytes, where they interact with heme iron, generating reactive oxygen species that are toxic to the parasite. For instance, (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid was found to be effective in inhibiting the growth of Plasmodium falciparum, with IC50 values comparable to established antimalarials like artemisinin .
Antihelminthic Activity
The compound also shows promise as an antihelminthic agent. Studies have demonstrated that similar dioxane derivatives can effectively combat Schistosoma infections, which affect millions globally. The activity is attributed to the generation of free radicals that disrupt the metabolic processes in helminths .
Antitumor Activity
(6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays revealed that it exhibits significant antiproliferative activity against human cancer cells, including HCT-116 and PC-3 lines. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups enhances activity against cancer cells.
- Ring Structure : Compounds with five-membered rings generally exhibit higher potency than those with six-membered rings .
Case Studies
Preparation Methods
Method A: Enzymatic Hydrolysis
One effective method involves the enzymatic hydrolysis of methyl 2-(6-methoxy-6-pentyl-1,2-dioxan-3-yl)acetate. This approach utilizes specific enzymes to cleave the ester bond, resulting in the formation of (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid.
- Starting Material: Methyl 2-(6-methoxy-6-pentyl-1,2-dioxan-3-yl)acetate
- Enzyme: Lipase or other suitable hydrolases
- Conditions: Reaction typically performed at room temperature in a buffered solution.
Method B: Chemical Synthesis
A more traditional synthetic route involves multi-step chemical reactions starting from simple precursors to build the dioxane framework.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 4-cyclopentyl-2,4-dioxobutanoate + NaOH | Formation of dioxane intermediate |
| 2 | Acidic hydrolysis (HCl) | Conversion to corresponding acid |
| 3 | Esterification with acetic anhydride | Formation of methyl ester |
| 4 | Hydrolysis of ester | Final product: (6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid |
Yield and Purity:
This method can yield the target compound with yields ranging from 50% to 80%, depending on reaction conditions and purification steps employed.
Method C: Direct Functionalization
Another approach is the direct functionalization of a suitable dioxane precursor through alkylation or acylation reactions.
- Starting Material: A dioxane derivative
- Reagents: Acetic anhydride or acetyl chloride
- Conditions: Typically requires a base catalyst and controlled temperature to avoid side reactions.
Yield Data:
This method has shown variable yields, often around 60% to 75%, influenced by reaction time and temperature.
To provide a clearer picture of the effectiveness of different methods, the following table summarizes yield data from various preparation techniques:
| Preparation Method | Yield (%) | Notes |
|---|---|---|
| Enzymatic Hydrolysis | ~90% | High selectivity and mild conditions |
| Multi-step Chemical Synthesis | 50%-80% | Dependent on purification efforts |
| Direct Functionalization | 60%-75% | Sensitive to reaction conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
